molecular formula C8H10N4O4 B3214597 6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol CAS No. 114684-92-3

6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol

Cat. No.: B3214597
CAS No.: 114684-92-3
M. Wt: 226.19 g/mol
InChI Key: YLWAFVBXTFWGLP-UHFFFAOYSA-N
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Description

6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol is a pyrimidine derivative featuring a nitro group at position 5, hydroxyl groups at positions 2 and 4, and a dimethylamino-substituted ethenyl group at position 5. Its molecular formula is C₈H₁₁N₅O₄, with a molecular weight of 241.21 g/mol. This compound has been investigated for anticancer applications, particularly as an intermediate in synthesizing pyrrolo[3,2-d]pyrimidine derivatives .

Properties

IUPAC Name

6-[2-(dimethylamino)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4/c1-11(2)4-3-5-6(12(15)16)7(13)10-8(14)9-5/h3-4H,1-2H3,(H2,9,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWAFVBXTFWGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=O)NC(=O)N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol can be achieved through several methods. One common approach involves the condensation of 2,4-dihydroxypyrimidine with 2-(dimethylamino)acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products Formed

    Reduction: Formation of 6-[2-(Amino)ethenyl]-5-nitropyrimidine-2,4-diol.

    Substitution: Formation of various substituted pyrimidine derivatives.

    Condensation: Formation of complex heterocyclic compounds.

Scientific Research Applications

6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the dimethylamino and nitro groups can influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

6-(Difluoromethyl)-5-nitropyrimidine-2,4-diol
  • Structure : Difluoromethyl group at position 6, nitro at position 5, diol at 2/4.
  • Molecular Weight : 223.12 g/mol.
  • Key Differences: The difluoromethyl group increases electronegativity and metabolic stability compared to the dimethylamino ethenyl group. Fluorine atoms enhance lipophilicity and resistance to oxidative degradation, making this compound more suitable for prolonged biological activity .
6-[(E)-2-(4-Bromophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione
  • Structure : Bromophenyl ethenyl at position 6, nitro at position 5, dione at 2/4.
  • Molecular Weight : 338.12 g/mol.

Variations at Positions 2 and 4

N²-[3-(Dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine
  • Structure : Diamine groups at positions 2/4, 4-methylpiperidinyl at position 6.
  • Molecular Weight : 337.42 g/mol.
  • Key Differences :
    • The diamine substituents increase basicity, improving solubility in acidic environments.
    • The piperidinyl group may enhance blood-brain barrier penetration, suggesting neurological applications .
Pyrimethamine (5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine)
  • Structure : Chlorophenyl and ethyl groups at positions 5/6, diamine at 2/4.
  • Molecular Weight : 248.72 g/mol.
  • Key Differences :
    • The chlorophenyl and ethyl groups confer antiparasitic activity via dihydrofolate reductase inhibition.
    • Lack of nitro or hydroxyl groups reduces redox reactivity, favoring long-term therapeutic use .

Data Table: Structural and Functional Comparison

Compound Name Substituent at Position 6 2,4-Substituents Molecular Weight (g/mol) Key Properties/Applications
6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol Dimethylamino ethenyl Diol 241.21 Anticancer intermediate, high solubility
6-(Difluoromethyl)-5-nitropyrimidine-2,4-diol Difluoromethyl Diol 223.12 Enhanced metabolic stability
6-Bromophenyl ethenyl dione Bromophenyl ethenyl Dione 338.12 DNA intercalation potential
N²-[3-(Dimethylamino)propyl]-...-diamine 4-Methylpiperidinyl Diamine 337.42 Neurological targeting
Pyrimethamine Ethyl/Chlorophenyl Diamine 248.72 Antiparasitic agent

Biological Activity

6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylaminoethenyl group and a nitro group. Its molecular formula is C8H10N4O4C_8H_{10}N_4O_4 with a CAS number of 114684-92-3. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. The compound may modulate enzyme activity or receptor binding due to the influence of its dimethylamino and nitro substituents. Such interactions can lead to alterations in cellular signaling pathways, particularly those involved in cancer cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Studies have highlighted the compound's potential as an anticancer agent. It has been reported to inhibit the growth of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Studies

Study Findings
Antimicrobial Activity A study demonstrated that this compound showed significant inhibition of Gram-positive bacteria, indicating its potential as an antibacterial agent .
Anticancer Efficacy In a recent investigation, the compound was tested on prostate cancer cell lines, resulting in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity .
Mechanistic Insights Research revealed that the compound interacts with PI3K/Akt/mTOR signaling pathways, which are crucial for cancer cell survival and proliferation .

Synthesis and Production

The synthesis of this compound can be achieved through several methods, including condensation reactions involving 2,4-dihydroxypyrimidine and dimethylaminoacetaldehyde. Optimization of reaction conditions can enhance yield and purity .

Q & A

Q. What are the key methodological considerations for synthesizing 6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol?

Synthesis typically involves palladium-catalyzed amination of chloro-substituted pyrimidine precursors. A representative procedure involves dissolving 6-chloro-5-nitropyrimidine derivatives with amines in acetonitrile under an argon atmosphere, using Pd₂(dba)₃ and R-BINAP as catalysts, followed by purification via extraction and vacuum drying . Critical parameters include maintaining inert conditions, optimizing catalyst loading (e.g., 0.01 mmol Pd₂(dba)₃ per 0.5 mmol substrate), and ensuring stoichiometric excess of amines (1.5 mmol) for high yields.

Q. How should researchers safely handle and dispose of this compound during experiments?

Strict safety protocols are essential due to the nitro and pyrimidine groups, which may pose reactivity or toxicity risks. Researchers must wear protective gear (gloves, masks, lab coats) and work in fume hoods. Post-experiment waste should be segregated, neutralized if reactive, and disposed via certified hazardous waste services to prevent environmental contamination. These protocols align with general nitropyrimidine handling guidelines .

Q. What purification techniques are effective for isolating this compound?

Post-synthesis, liquid-liquid extraction with acetonitrile and saturated brine (3 × 25 mL) removes unreacted amines. Subsequent washing with ethyl acetate and diethyl ether (3 × 2 mL each) eliminates polar impurities, followed by vacuum drying to isolate the pure product. TLC or HPLC can monitor purity .

Advanced Research Questions

Q. How can structural characterization resolve contradictions in reported molecular conformations of this compound?

X-ray crystallography is critical for analyzing dihedral angles and hydrogen bonding. For example, intramolecular N–H⋯N bonds stabilize pyrimidine derivatives by forming six-membered rings, while weak C–H⋯π interactions dictate crystal packing. Computational modeling (DFT) can complement experimental data to validate torsional angles (e.g., 12.8° between pyrimidine and phenyl planes) and predict stability .

Q. What factorial design approaches optimize reaction conditions for high-yield synthesis?

A 2³ factorial design can evaluate variables like temperature (room temp vs. reflux), catalyst loading (0.01–0.03 mmol), and solvent polarity (acetonitrile vs. DMF). Response surface methodology (RSM) identifies interactions between factors, enabling efficient optimization of yield and purity. This approach minimizes trial-and-error experimentation .

Q. How can researchers integrate theoretical frameworks to predict the compound’s reactivity or biological activity?

Density Functional Theory (DFT) calculations assess electron distribution at the nitro and dimethylamino groups, predicting sites for nucleophilic/electrophilic attacks. Molecular docking studies using software like AutoDock Vina can simulate interactions with biological targets (e.g., enzymes), guiding rational drug design .

Q. What strategies address discrepancies in reported spectral data (e.g., NMR, IR) for this compound?

Contradictions may arise from solvent effects or tautomerism. Standardizing solvent systems (e.g., DMSO-d₆ for NMR) and comparing experimental IR spectra with computed vibrational frequencies (via Gaussian) can resolve ambiguities. Collaborative reproducibility studies using shared reference samples are recommended .

Methodological Guidance for Data Analysis

  • Crystallographic Data Interpretation : Use Mercury software to visualize hydrogen bonds (e.g., C–H⋯O) and calculate interatomic distances.
  • Statistical Validation : Apply ANOVA to factorial design results to identify significant variables (p < 0.05).
  • Computational Tools : Employ PyMOL for molecular dynamics simulations to study conformational flexibility under varying pH or temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol
Reactant of Route 2
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6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol

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